![molecular formula C16H17FN2O B7529556 1-(2,6-Dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea](/img/structure/B7529556.png)
1-(2,6-Dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea, also known as Difluoromethylornithine (DFMO), is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFMO is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer.
Wirkmechanismus
The primary mechanism of action of DFMO is the inhibition of ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer. By inhibiting ODC, DFMO leads to a decrease in polyamine levels, which has been shown to inhibit cell growth and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
DFMO has been shown to have various biochemical and physiological effects, particularly in the context of cancer. Inhibition of ODC by DFMO leads to a decrease in polyamine levels, which has been shown to inhibit cell growth and induce apoptosis in cancer cells. DFMO has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
DFMO has several advantages for lab experiments, including its potent inhibition of ODC and its ability to induce apoptosis in cancer cells. However, DFMO has some limitations, including its relatively short half-life and its potential toxicity at high doses.
Zukünftige Richtungen
For research on DFMO include investigating its potential use in combination with other chemotherapeutic agents, identifying biomarkers that can predict response to DFMO, and exploring its potential use in other diseases beyond cancer.
Synthesemethoden
DFMO can be synthesized using various methods, including the reaction of 2,6-dimethylphenyl isocyanate with 3-fluorobenzylamine, followed by the addition of sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain DFMO.
Wissenschaftliche Forschungsanwendungen
DFMO has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. The inhibition of ODC by DFMO leads to a decrease in polyamine levels, which has been shown to inhibit cell growth and induce apoptosis in cancer cells. DFMO has been investigated as a potential chemopreventive agent for various types of cancer, including colorectal, breast, and prostate cancer.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-11-5-3-6-12(2)15(11)19-16(20)18-10-13-7-4-8-14(17)9-13/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPCGLDXJDHOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

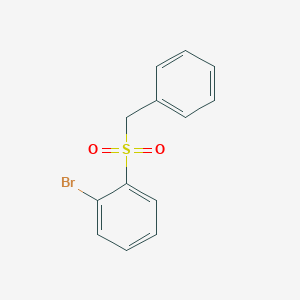
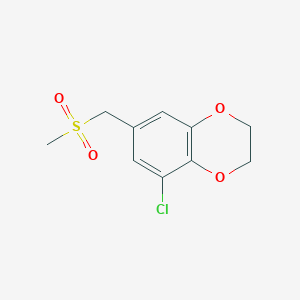
![5-(2-Methylpropyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529487.png)

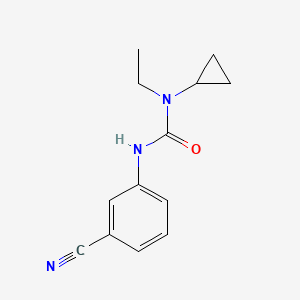
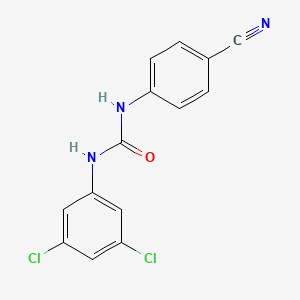
![N-(3,4-dichlorophenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529526.png)
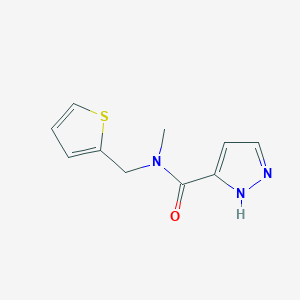
![1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B7529538.png)



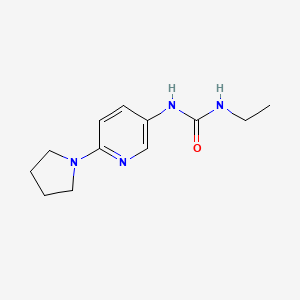
![5-bromo-N-[2-(2-methylcyclohexyl)oxyethyl]furan-2-carboxamide](/img/structure/B7529569.png)